molecular formula C11H23NO3S2 B2791408 N-[(4-methoxythian-4-yl)methyl]-2-methylpropane-1-sulfonamide CAS No. 2034453-11-5

N-[(4-methoxythian-4-yl)methyl]-2-methylpropane-1-sulfonamide

Cat. No.: B2791408
CAS No.: 2034453-11-5
M. Wt: 281.43
InChI Key: SMJHOJHGLXPTKI-UHFFFAOYSA-N
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Description

N-[(4-methoxythian-4-yl)methyl]-2-methylpropane-1-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a thian ring substituted with a methoxy group and a sulfonamide group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-methoxythian-4-yl)methyl]-2-methylpropane-1-sulfonamide typically involves the alkylation of primary amines and the reduction of nitriles and amides. Common reducing agents used in these processes include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) . These agents are selected for their ability to selectively reduce functional groups without affecting reducible substituents such as nitro and chloride groups .

Industrial Production Methods

Industrial production of this compound may involve large-scale reduction processes using catalysts like tin or iron. The choice of catalyst and reaction conditions can significantly impact the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(4-methoxythian-4-yl)methyl]-2-methylpropane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Common reducing agents include LiAlH4 and NaBH4.

    Substitution: This compound can participate in nucleophilic substitution reactions, often using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).

Common Reagents and Conditions

The reactions mentioned above are usually carried out under controlled conditions to ensure the desired product formation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions are often performed in an inert atmosphere to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction typically produces amines or alcohols .

Scientific Research Applications

N-[(4-methoxythian-4-yl)methyl]-2-methylpropane-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(4-methoxythian-4-yl)methyl]-2-methylpropane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access . This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(4-methoxythian-4-yl)methyl]-2-methylpropane-1-sulfonamide is unique due to its specific structural features, such as the thian ring and the sulfonamide group. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[(4-methoxythian-4-yl)methyl]-2-methylpropane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO3S2/c1-10(2)8-17(13,14)12-9-11(15-3)4-6-16-7-5-11/h10,12H,4-9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMJHOJHGLXPTKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)NCC1(CCSCC1)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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